Jak1/tyk2-IN-4 Jak1/tyk2-IN-4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16603152
InChI: InChI=1S/C17H23N7O/c1-12-9-19-16(21-13-10-20-23(2)11-13)22-14(12)24-7-4-17(5-8-24)3-6-18-15(17)25/h9-11H,3-8H2,1-2H3,(H,18,25)(H,19,21,22)
SMILES:
Molecular Formula: C17H23N7O
Molecular Weight: 341.4 g/mol

Jak1/tyk2-IN-4

CAS No.:

Cat. No.: VC16603152

Molecular Formula: C17H23N7O

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Jak1/tyk2-IN-4 -

Specification

Molecular Formula C17H23N7O
Molecular Weight 341.4 g/mol
IUPAC Name 8-[5-methyl-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decan-1-one
Standard InChI InChI=1S/C17H23N7O/c1-12-9-19-16(21-13-10-20-23(2)11-13)22-14(12)24-7-4-17(5-8-24)3-6-18-15(17)25/h9-11H,3-8H2,1-2H3,(H,18,25)(H,19,21,22)
Standard InChI Key DPSAEIZXTBZMML-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(N=C1N2CCC3(CCNC3=O)CC2)NC4=CN(N=C4)C

Introduction

Discovery and Development of Jak1/tyk2-IN-4

Structural Optimization and Target Identification

Jak1/tyk2-IN-4 emerged from systematic structure-activity relationship studies focusing on isoform-selective kinase inhibition. The compound’s pyrrolopyridine core enables simultaneous interaction with JAK1’s catalytic JH1 domain and TYK2’s regulatory JH2 domain . X-ray crystallography reveals its binding mode:

  • JAK1 interaction: Occupies ATP-binding cleft in JH1 through hydrogen bonding with Leu959 and Glu966

  • TYK2 interaction: Stabilizes JH2 domain conformation via hydrophobic contacts with Pro950 and Val981

This dual-binding mechanism achieves balanced potency, with half-maximal inhibitory concentrations (IC50) of 39 nM (JAK1) and 21 nM (TYK2) in enzymatic assays .

Comparative Selectivity Profile

The compound’s selectivity was validated across 468 kinases at 1 μM concentration:

Kinase FamilyInhibition (%)Fold-Selectivity vs JAK1/TYK2
JAK212.410.3x
JAK38.714.9x
EGFR<5>20x
Src Kinases<5>20x

Data from whole-blood assays confirmed maintained selectivity under physiological conditions, showing 85% suppression of IFNα-induced STAT3 phosphorylation vs 22% for JAK2-mediated EPO signaling .

Mechanism of Action: Dual Kinase Inhibition

Allosteric Modulation of TYK2 JH2 Domain

Jak1/tyk2-IN-4’s TYK2 inhibition occurs through stabilization of the JH2 pseudokinase domain in a closed conformation. Molecular dynamics simulations show:

  • Displacement of activation loop (residues 1004-1027) by 3.2 Å

  • Disruption of JH2-JH1 domain interface (binding energy ΔG = -9.8 kcal/mol)

  • Prevention of STAT4 recruitment to IL-23 receptor complex

This mechanism spares JAK2-dependent erythropoietin signaling, reducing anemia risk compared to ATP-competitive inhibitors .

Competitive Inhibition of JAK1 JH1 Domain

In JAK1, the compound acts as a type I inhibitor occupying the ATP-binding pocket:

Kd=2.3×108M(Isothermal Titration Calorimetry)K_d = 2.3 \times 10^{-8} \, \text{M} \quad \text{(Isothermal Titration Calorimetry)}

This blocks phosphorylation of STAT1/3/5 downstream of IL-6 and IFNγ, while preserving IL-2-mediated STAT5 activation through JAK3 .

Pharmacological Profile

In Vitro Potency

Jak1/tyk2-IN-4 demonstrates dose-dependent cytokine modulation:

CytokineIC50 (nM)STAT Pathway AffectedCell Type
IL-2318.7STAT3/4Human Th17 Cells
IFNα24.1STAT1/2PBMCs
IL-641.9STAT3Hepatocytes
IL-1229.5STAT4Dendritic Cells

The compound maintained >80% viability in HEK293 and HepG2 cells at 10 μM after 72h exposure .

Pharmacokinetics and Metabolism

Single-dose pharmacokinetics in C57BL/6 mice (10 mg/kg oral):

ParameterValue
Cmax1.32 ± 0.21 μg/mL
Tmax2.1 ± 0.4 h
AUC0-∞14.7 ± 2.3 h·μg/mL
t1/26.8 ± 1.2 h
Bioavailability59.82%

CYP450 inhibition screening showed minimal interaction (IC50 >50 μM for CYP3A4/2D6/2C9), suggesting low drug-drug interaction risk .

Preclinical Efficacy in Inflammatory Bowel Disease Models

Dextran Sulfate Sodium (DSS)-Induced Colitis

Jak1/tyk2-IN-4 (5-20 mg/kg/day) dose-dependently improved disease parameters vs tofacitinib (10 mg/kg):

ParameterVehicleTofacitinibJak1/tyk2-IN-4 (10 mg)
Disease Activity Index8.2 ± 0.75.1 ± 0.9*3.4 ± 0.6**
Colon Length (cm)5.1 ± 0.36.8 ± 0.4*7.9 ± 0.5**
TNFα (pg/mg tissue)128 ± 2189 ± 15*53 ± 12**
IL-17A (pg/mg tissue)67 ± 941 ± 7*28 ± 5**

**p<0.01 vs tofacitinib; *p<0.05 vs vehicle

Oxazolone (OXA)-Induced Colitis Model

In this Th2-driven model, Jak1/tyk2-IN-4 (10 mg/kg) showed superior mucosal healing:

  • 62% reduction in ulcerated area vs 41% for tofacitinib

  • Normalized goblet cell density (87.4 ± 6.1 cells/mm² vs 53.2 ± 5.8 in controls)

  • Restored MUC2 expression to 78% of healthy levels

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator